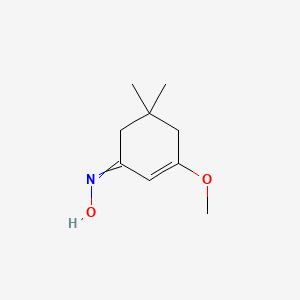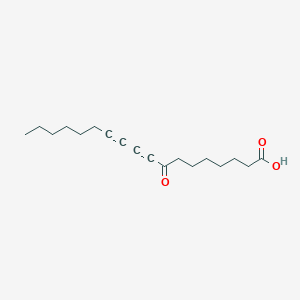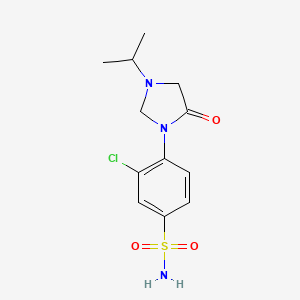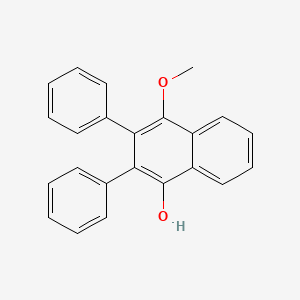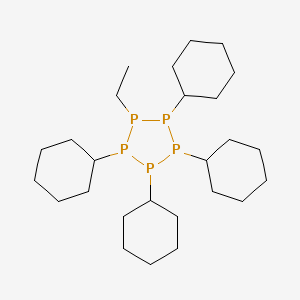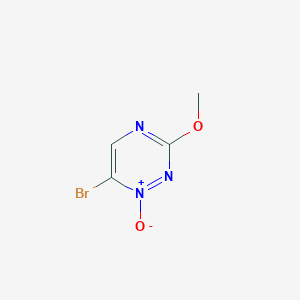
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The addition of a bromine atom at the 6th position, a methoxy group at the 3rd position, and an oxide group at the 1st position further distinguishes this compound
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxy-6-bromo-1,2,4-triazine with an oxidizing agent can yield the desired 1-oxide derivative. Industrial production methods often involve multi-step synthesis, starting from readily available raw materials and employing various catalysts and reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups, depending on the reducing agent used.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include strong nucleophiles such as amines or thiols.
Cycloaddition: The triazine ring can participate in cycloaddition reactions, forming various bicyclic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specialized properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The bromine and methoxy groups can further modulate these interactions, enhancing the compound’s specificity and potency. Pathways involved may include enzyme inhibition or activation, depending on the context of the application .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide can be compared with other triazine derivatives, such as:
1,2,4-Triazine, 6-chloro-3-methoxy-, 1-oxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,2,4-Triazine, 6-bromo-3-ethoxy-, 1-oxide: The ethoxy group provides different chemical properties compared to the methoxy group.
1,2,4-Triazine, 6-bromo-3-methoxy-, 1,2-dioxide:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.
Eigenschaften
CAS-Nummer |
63197-10-4 |
|---|---|
Molekularformel |
C4H4BrN3O2 |
Molekulargewicht |
206.00 g/mol |
IUPAC-Name |
6-bromo-3-methoxy-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C4H4BrN3O2/c1-10-4-6-2-3(5)8(9)7-4/h2H,1H3 |
InChI-Schlüssel |
ZSDYNQHWNNWEPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C([N+](=N1)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


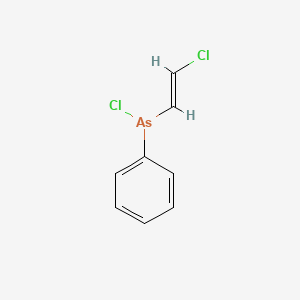
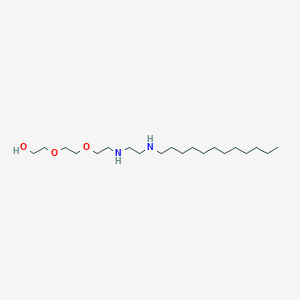
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
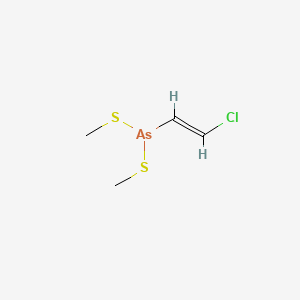

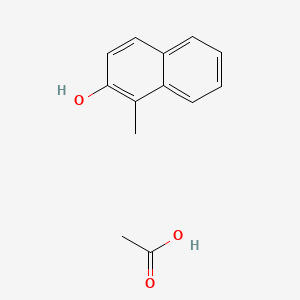
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)

